3-Ketohexanoyl-CoA
3-Ketohexanoyl-CoA
3-oxohexanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxohexanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a hexanoyl-CoA and a 3-oxohexanoic acid. It is a conjugate acid of a 3-oxohexanoyl-CoA(4-).
3-Oxohexanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Oxohexanoyl-CoA has been reported in Homo sapiens with data available.
3-Oxohexanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Oxohexanoyl-CoA has been reported in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
19774-86-8
VCID:
VC20753111
InChI:
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1
SMILES:
Array
Molecular Formula:
C27H44N7O18P3S
Molecular Weight:
879.7 g/mol
3-Ketohexanoyl-CoA
CAS No.: 19774-86-8
Cat. No.: VC20753111
Molecular Formula: C27H44N7O18P3S
Molecular Weight: 879.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-oxohexanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxohexanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a hexanoyl-CoA and a 3-oxohexanoic acid. It is a conjugate acid of a 3-oxohexanoyl-CoA(4-). 3-Oxohexanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3-Oxohexanoyl-CoA has been reported in Homo sapiens with data available. |
|---|---|
| CAS No. | 19774-86-8 |
| Molecular Formula | C27H44N7O18P3S |
| Molecular Weight | 879.7 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
| Standard InChI | InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1 |
| Standard InChI Key | NFOYYXQAVVYWKV-HDRQGHTBSA-N |
| Isomeric SMILES | CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
| Canonical SMILES | CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
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